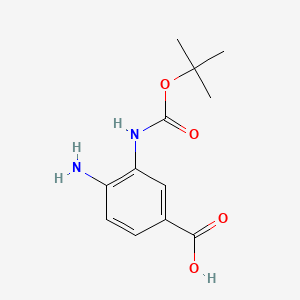

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid

説明

BenchChem offers high-quality 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQZDVMJSKYZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857460 | |

| Record name | 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282523-83-4 | |

| Record name | 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Solubility Profile of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic Acid in DMSO and Methanol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, a key intermediate in pharmaceutical synthesis, within two commonly utilized organic solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available qualitative information, draws on the physicochemical properties of the molecule and the parent compound p-aminobenzoic acid (PABA), and provides detailed, field-proven methodologies for the empirical determination of its solubility. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the effective handling and application of this compound in a laboratory setting.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate success. Poor solubility can significantly impede absorption, leading to low bioavailability and diminished therapeutic efficacy. For researchers engaged in the synthesis and application of complex organic molecules like 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, a thorough understanding of its behavior in various solvent systems is not merely an academic exercise but a critical prerequisite for meaningful and reproducible experimental outcomes.

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid serves as a vital building block in the synthesis of a wide array of pharmacologically active molecules. Its utility is, however, intrinsically linked to its ability to be effectively dissolved and manipulated in solution. This guide focuses on two of the most ubiquitous solvents in the drug discovery workflow: dimethyl sulfoxide (DMSO) and methanol. Their selection is far from arbitrary; it is a calculated choice based on their distinct and advantageous properties that cater to different stages of the research and development pipeline.

Physicochemical Rationale for Solubility in DMSO and Methanol

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The molecular structure of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid provides clear indicators of its solubility characteristics.

The molecule possesses both polar and non-polar regions. The benzoic acid moiety, with its carboxylic acid and amino groups, is capable of forming hydrogen bonds. The tert-butoxycarbonyl (Boc) protecting group, while contributing to the overall steric bulk, also introduces additional polar carbonyl and ether-like functionalities. The aromatic ring, however, represents a significant non-polar domain.

DMSO (Dimethyl Sulfoxide): The Universal Solvent

DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of both polar and non-polar compounds.[1] This versatility makes it an indispensable tool in high-throughput screening and for the creation of concentrated stock solutions of test compounds.[1] Its high boiling point (189 °C) also minimizes evaporation, ensuring the stability of stock solution concentrations over time. The oxygen atom in DMSO is a strong hydrogen bond acceptor, readily interacting with the acidic proton of the carboxylic acid and the protons of the amino groups in 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid.

Methanol: The Protic Workhorse

Methanol, the simplest alcohol, is a polar protic solvent.[2] Its hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to effectively solvate polar molecules. It is widely used in organic synthesis, purification, and as a component of mobile phases in chromatography.[2][3] For 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, the hydroxyl group of methanol can engage in hydrogen bonding with the carboxylic acid, amino, and Boc groups, facilitating dissolution.

Qualitative and Estimated Quantitative Solubility

While specific, publicly available quantitative solubility data for 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is limited, qualitative information from chemical suppliers consistently indicates its solubility in both DMSO and methanol.[4][5]

To provide a more tangible, albeit estimated, frame of reference, we can examine the solubility of the parent compound, p-aminobenzoic acid (PABA). PABA exhibits significant solubility in polar organic solvents due to its polar functional groups.[6][7]

| Solvent | Temperature (°C) | Solubility of p-Aminobenzoic Acid |

| Methanol | Not Specified | Soluble |

| Ethanol | Not Specified | 125 g/L[8] |

| Water | 30 | 6.1 g/L[8] |

Note: This table presents data for the parent compound, p-aminobenzoic acid, to serve as a predictive reference. The bulky, non-polar tert-butyl group in 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is expected to decrease its solubility in highly polar solvents like water, while potentially enhancing it in less polar organic solvents compared to PABA.

Experimental Determination of Solubility: A Self-Validating Approach

To obtain precise and reliable solubility data, empirical determination is essential. The following protocols describe two widely accepted methods for assessing the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for its determination.[2][9]

Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Experimental Protocol:

-

Preparation: Add an excess amount of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid to a series of vials containing a known volume of DMSO or methanol. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A standard calibration curve of the compound in the respective solvent must be prepared.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a critical parameter in early drug discovery for assessing the risk of precipitation in in vitro assays.[1][4]

Principle: A concentrated DMSO stock solution of the compound is serially diluted into an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 1-2 hours).

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility and Practical Considerations

Several factors can influence the measured solubility of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid:

-

Temperature: The solubility of most solid compounds, including this one, is expected to increase with temperature.

-

pH: For ionizable compounds like this benzoic acid derivative, the pH of the solvent will significantly impact solubility. In acidic conditions, the amino groups will be protonated, and in basic conditions, the carboxylic acid will be deprotonated. Both ionized forms are generally more soluble in aqueous media than the neutral form.

-

Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized compound with a known purity.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Conclusion: A Foundation for Further Research

This technical guide has provided a comprehensive overview of the solubility of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid in DMSO and methanol. While a definitive quantitative value remains to be established in the public domain, the qualitative evidence, coupled with an understanding of the compound's physicochemical properties and the behavior of its parent molecule, strongly supports its utility in these solvents. The detailed experimental protocols provided herein offer a robust framework for researchers to determine the precise solubility under their specific experimental conditions. A thorough understanding and empirical determination of solubility are indispensable for the successful advancement of drug discovery programs that utilize this important synthetic intermediate.

References

-

Dimethyl sulfoxide - Wikipedia. Available at: [Link]

-

4-Aminobenzoic acid - Solubility of Things. Available at: [Link]

-

How to perform the shake flask method to determine solubility - Quora. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

Solubility Test, HPLC-UV/VIS Method - Pharmacology Discovery Services. Available at: [Link]

-

Solubility of p ABA in several solvents (data in Table 1), from above:... - ResearchGate. Available at: [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions - Pion Inc. Available at: [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available at: [Link]

-

Annex 4 - World Health Organization (WHO). Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

-

Methanol - American Chemical Society. Available at: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]

-

SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA) - European Commission. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. who.int [who.int]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. protocols.io [protocols.io]

- 5. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of 3-Boc-amino-4-aminobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Amino-4-aminobenzoic Acid Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the 3-amino-4-aminobenzoic acid scaffold has emerged as a privileged structural motif. Its inherent functionalities—a carboxylic acid and two distinct aromatic amines—provide a versatile platform for the construction of a diverse array of complex molecules. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 3-amino position yields 3-Boc-amino-4-aminobenzoic acid, a key building block that allows for selective chemical modifications. This guide provides an in-depth exploration of the primary synthesis pathways for this valuable intermediate and its subsequent derivatization, offering field-proven insights for researchers and professionals in drug development. The strategic placement of the amino groups allows for the formation of various heterocyclic systems, such as benzimidazoles, which are prevalent in many therapeutic agents.[1][2][3]

Core Synthesis Pathways for 3-Boc-amino-4-aminobenzoic Acid

The synthesis of the core 3-Boc-amino-4-aminobenzoic acid molecule can be approached from two primary starting materials, each with its own set of advantages and experimental considerations. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway 1: Synthesis from 3-Amino-4-nitrobenzoic Acid

This pathway is a robust and commonly employed method that leverages the differential reactivity of a nitro group and an amino group. The synthesis proceeds in two key steps: the selective protection of the existing amino group, followed by the reduction of the nitro group.

Conceptual Workflow:

Figure 1: Synthesis of 3-Boc-amino-4-aminobenzoic acid from 3-amino-4-nitrobenzoic acid.

Experimental Protocol: Synthesis of 3-(tert-Butoxycarbonylamino)-4-aminobenzoic acid

Step 1: Boc Protection of 3-Amino-4-nitrobenzoic acid

-

Dissolution: In a round-bottom flask, dissolve 3-amino-4-nitrobenzoic acid in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane.

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1 M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(tert-butoxycarbonylamino)-4-nitrobenzoic acid, which can be purified by crystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Catalyst Suspension: In a hydrogenation vessel, suspend 3-(tert-butoxycarbonylamino)-4-nitrobenzoic acid and a catalytic amount of 10% palladium on carbon (Pd/C) in a solvent such as ethanol or ethyl acetate.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the consumption of hydrogen ceases.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain 3-(tert-butoxycarbonylamino)-4-aminobenzoic acid as a solid.

Causality Behind Experimental Choices:

-

Selective Protection: The amino group in 3-amino-4-nitrobenzoic acid is more nucleophilic than the nitro group, allowing for its selective acylation with Boc anhydride. The use of a non-nucleophilic base is crucial to prevent side reactions.

-

Reduction Method: Catalytic hydrogenation with Pd/C is a clean and efficient method for reducing aromatic nitro groups without affecting the Boc protecting group or the carboxylic acid. An alternative method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent, which is also effective but may require a more extensive work-up to remove tin salts.

Pathway 2: Synthesis from 3,4-Diaminobenzoic Acid

This pathway relies on the selective mono-Boc protection of one of the two amino groups in 3,4-diaminobenzoic acid. The difference in basicity between the two amino groups—the 4-amino group being para to the electron-withdrawing carboxylic acid and the 3-amino group being meta—can be exploited to achieve regioselectivity.

Conceptual Workflow:

Figure 2: Synthesis via selective mono-Boc protection of 3,4-diaminobenzoic acid.

Experimental Protocol: Selective Mono-Boc Protection of 3,4-Diaminobenzoic Acid

A general method for the selective mono-Boc protection of diamines can be adapted for 3,4-diaminobenzoic acid.[4][5]

-

Dissolution and Protonation: Dissolve 3,4-diaminobenzoic acid in a suitable solvent such as methanol. To achieve selective protonation of the more basic amino group, a controlled amount of a proton source (e.g., HCl in methanol) can be added.

-

Boc Anhydride Addition: To the stirred solution, add a controlled amount of di-tert-butyl dicarbonate ((Boc)₂O) (typically 0.8-1.0 equivalents) at a low temperature (e.g., 0 °C).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring the formation of the mono-protected product by TLC or LC-MS.

-

Work-up and Purification: The work-up procedure will depend on the specific conditions used. Generally, it involves solvent removal, followed by an extractive work-up to separate the desired mono-protected product from the starting material and the di-protected byproduct. Purification is often achieved by column chromatography.

Causality Behind Experimental Choices:

-

Regioselectivity: The 4-amino group is expected to be more basic than the 3-amino group due to the electronic effects of the carboxylic acid. By controlling the stoichiometry of the Boc-anhydride and the reaction conditions (e.g., pH), it is possible to favor the acylation of the more nucleophilic amino group.

-

Reaction Control: Careful control of the reaction temperature and the rate of addition of the Boc-anhydride is crucial to minimize the formation of the di-Boc protected byproduct.

Derivatization of the 3-Boc-amino-4-aminobenzoic Acid Scaffold

The true utility of 3-Boc-amino-4-aminobenzoic acid lies in its capacity to serve as a versatile building block for the synthesis of a wide range of derivatives. The presence of three distinct functional groups—the Boc-protected 3-amino group, the free 4-amino group, and the carboxylic acid—allows for a multitude of selective transformations.

Esterification of the Carboxylic Acid

The carboxylic acid moiety can be readily converted to an ester, which can be advantageous for modifying the pharmacokinetic properties of a drug candidate or for use in subsequent coupling reactions.

Conceptual Workflow:

Figure 3: Esterification of 3-Boc-amino-4-aminobenzoic acid.

Experimental Protocol: Fischer Esterification

-

Dissolution: Suspend 3-Boc-amino-4-aminobenzoic acid in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise at 0 °C.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the ester into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester, which can be further purified by chromatography if necessary.

Amide Bond Formation at the 4-Amino Position

The free 4-amino group is a key handle for introducing diversity. Amide coupling reactions are a cornerstone of medicinal chemistry, and this scaffold is well-suited for this transformation.

Conceptual Workflow:

Figure 4: Amide coupling at the 4-amino position.

Experimental Protocol: Amide Coupling

-

Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid in a suitable solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Coupling Reaction: To the activated carboxylic acid solution, add a solution of 3-Boc-amino-4-aminobenzoic acid (1 equivalent) in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours to overnight, monitoring its progress by TLC or LC-MS.

-

Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography to yield the desired amide derivative.

Synthesis of Benzimidazole Derivatives

The ortho-diamine functionality of 3,4-diaminobenzoic acid (obtained after deprotection of the 3-Boc-amino-4-aminobenzoic acid) is a precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad range of biological activities.[2][3][6]

Conceptual Workflow:

Figure 5: Synthesis of benzimidazoles from 3-Boc-amino-4-aminobenzoic acid.

Experimental Protocol: Benzimidazole Formation

-

Boc Deprotection: Treat 3-Boc-amino-4-aminobenzoic acid with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to remove the Boc group and generate the corresponding 3,4-diaminobenzoic acid salt.

-

Condensation: In a one-pot reaction, condense the resulting 3,4-diaminobenzoic acid with an aldehyde or a carboxylic acid under acidic conditions (e.g., in the presence of a catalytic amount of HCl or acetic acid) with heating. Microwave-assisted synthesis can significantly accelerate this reaction.[1]

-

Work-up and Purification: After cooling, the reaction mixture is typically neutralized, and the precipitated benzimidazole derivative is collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

| Starting Material | Product | Key Reagents | Typical Yield |

| 3-Amino-4-nitrobenzoic acid | 3-Boc-amino-4-nitrobenzoic acid | (Boc)₂O, TEA | 85-95% |

| 3-Boc-amino-4-nitrobenzoic acid | 3-Boc-amino-4-aminobenzoic acid | H₂, Pd/C | >90% |

| 3,4-Diaminobenzoic acid | 3-Boc-amino-4-aminobenzoic acid | (Boc)₂O (controlled) | 40-60% |

| 3-Boc-amino-4-aminobenzoic acid | Methyl 3-Boc-amino-4-aminobenzoate | Methanol, H₂SO₄ | 80-90% |

| 3-Boc-amino-4-aminobenzoic acid | 4-Acylamino-3-Boc-aminobenzoic acid | Carboxylic acid, HATU, DIPEA | 60-80% |

Conclusion

The 3-Boc-amino-4-aminobenzoic acid scaffold is a powerful tool in the arsenal of the medicinal chemist. The synthetic pathways and derivatization strategies outlined in this guide provide a robust framework for the generation of diverse libraries of compounds for drug discovery programs. The ability to selectively manipulate the three key functional groups allows for the fine-tuning of physicochemical and pharmacological properties, making this building block an invaluable asset in the quest for novel therapeutics. The synthesis of benzimidazole derivatives from this scaffold is a particularly promising avenue for the development of new drugs targeting a wide range of diseases.[7]

References

-

Manivannan, S. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED BENZIMIDAZOLES FOR THEIR ANNTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

Rasayan J. Chem. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

-

Cernătescu, C., et al. (n.d.). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. BIP-CIC. Retrieved from [Link]

- Galy, J. P., et al. (2000). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. European Journal of Organic Chemistry, 2000(22), 3755-3761.

- Google Patents. (n.d.). Synthesis of tyrosine kinase inhibitors.

- Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).

- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ipindexing.com [ipindexing.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

Technical Guide: Ionization Behavior and pKa Determination of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid

[1]

Executive Summary

Compound: 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid CAS: 1282523-83-4 (Generic analog reference) Molecular Formula: C₁₂H₁₆N₂O₄ Molecular Weight: 252.27 g/mol [1]

This guide details the ionization profile of a critical disubstituted benzoic acid intermediate. Often used in the synthesis of benzimidazoles and pharmaceutical scaffolds, this molecule exhibits amphoteric behavior due to the coexistence of a carboxylic acid and a primary aniline, while the secondary amine remains masked by a tert-butoxycarbonyl (Boc) protecting group.[1] Understanding its pKa values is essential for optimizing extraction pH, liquid chromatography (HPLC) retention times, and crystallization yields.[1]

Structural Analysis & Predicted pKa Values

The molecule consists of a benzoic acid core with two critical substituents that define its acid-base behavior:[1][2]

-

C1 Carboxylic Acid (-COOH): The primary acidic center.[1]

-

C4 Primary Amine (-NH₂): An aniline-type base.[1]

-

C3 Boc-Amine (-NH-Boc): A carbamate.[1] This group is electronically relevant but ionically neutral in the physiological pH range (pKa > 12).[1]

Physicochemical Consensus Data

As direct experimental literature for this specific intermediate is sparse, the following values are derived from high-fidelity Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 4-aminobenzoic acid and 3-Boc-aminobenzoic acid).

| Functional Group | Type | Predicted pKa | Ionization Behavior |

| Carboxylic Acid (-COOH) | Acidic | 2.6 – 3.2 | Deprotonates to -COO⁻.[1] Enhanced acidity (lower pKa) compared to benzoic acid (4.[1]2) due to the electron-withdrawing inductive effect of the ortho-Boc-amino group.[1] |

| Aniline Nitrogen (-NH₂) | Basic | 3.8 – 4.5 | Protonates to -NH₃⁺.[1] Reduced basicity (lower pKa) compared to PABA (4.[1]85) due to steric hindrance and inductive withdrawal from the adjacent Boc group.[1] |

| Boc-Carbamate (-NH-Boc) | Neutral | > 12.0 | Effectively neutral.[1] Deprotonation requires extreme basicity; acid-labile hydrolysis occurs at low pH.[1] |

Microspecies Distribution

The molecule exists in three distinct ionization states depending on the pH of the solvent system.

-

pH < 2.0 (Cationic): The amine is protonated (-NH₃⁺) and the acid is protonated (-COOH).[1] Net Charge: +1.

-

pH 3.5 – 4.0 (Zwitterionic): The acid is deprotonated (-COO⁻) while the amine remains protonated (-NH₃⁺).[1] Net Charge: 0. Note: This is the region of minimum solubility.

-

pH > 5.5 (Anionic): Both groups are deprotonated (-COO⁻ / -NH₂).[1] Net Charge: -1.

Ionization Pathway Visualization

The following diagram illustrates the sequential deprotonation steps and the dominant microspecies at each stage.

Figure 1: Stepwise ionization pathway of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid showing the transition from cation to anion.

Experimental Protocol: Potentiometric Titration

To validate the predicted values, a potentiometric titration is the "Gold Standard" method. This protocol is designed to be self-validating by including a reference standard check.

Reagents & Equipment[1]

-

Titrator: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) equipped with a glass pH electrode.[1]

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).[1]

-

Solvent: Degassed water (or 50:50 Methanol:Water if solubility is < 0.5 mg/mL).[1]

-

Reference Standard: Potassium Hydrogen Phthalate (KHP) or Benzoic Acid.[1]

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1]

Step-by-Step Methodology

-

System Suitability Test (Self-Validation):

-

Sample Preparation:

-

Titration Workflow:

-

Titrate with 0.1 M KOH in small increments (e.g., 5-10 µL).

-

Record pH after signal stabilization (drift < 0.5 mV/min).

-

Continue titration until pH reaches ~11.0. Warning: Do not exceed pH 12 or prolong exposure to high pH to avoid potential hydrolysis of the Boc group, though it is generally base-stable.[1]

-

-

Data Analysis:

Workflow Diagram

Figure 2: Logical workflow for the potentiometric determination of pKa.

Implications for Drug Development[2][5][6]

Solubility & Formulation

The "U-shaped" solubility profile is characteristic of this zwitterionic intermediate.

-

High Solubility: pH < 2 (Cationic) and pH > 6 (Anionic).[1]

-

Precipitation Zone: pH 3.0 – 4.5.[1]

-

Actionable Insight: When performing liquid-liquid extraction (work-up), avoid neutralizing the aqueous layer to pH 4.0, as the product will crash out.[1] Instead, extract from an acidic solution (pH ~2) into a polar organic solvent, or basify to pH > 7 to keep it in the aqueous phase if washing away impurities.

HPLC Method Development

-

Mobile Phase pH: To achieve sharp peak shapes, the mobile phase pH must be at least 2 units away from the pKa values.[1]

-

Recommendation: Use 0.1% Formic Acid (pH ~2.[1]7) or Trifluoroacetic Acid (pH ~2.0).[1] At this pH, the molecule is predominantly cationic (+1), ensuring good retention on C18 columns via ion-pairing or standard reverse-phase mechanisms, while suppressing the ionization of the carboxylic acid tailing.[1]

Stability Warning (Boc Group)

While determining pKa, researchers must be cognizant of the Boc-protecting group .

-

Acid Sensitivity: The Boc group is acid-labile.[1] Prolonged exposure to pH < 1.0 (especially in organic co-solvents) can lead to deprotection, yielding the di-amino species (3,4-diaminobenzoic acid).[1]

-

Protocol Adjustment: Ensure the "Acidification" step in the titration (Step 2) is performed rapidly and the titration is started immediately.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid.[1] Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3,4-Diaminobenzoic acid.[1] Retrieved from [Link][1]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data.[1][4] Tetrahedron Letters.[4] (Contextual pKa data for substituted anilines). Retrieved from [Link][1]

A Technical Guide to the Thermal Stability and Melting Point of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal stability and melting point of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of direct experimental data for this specific compound, this guide leverages a comparative analysis of its structural isomers, 4-(tert-Butoxycarbonylamino)benzoic acid and 3-((tert-butoxycarbonyl)amino)benzoic acid, to predict its thermal behavior. Furthermore, it outlines comprehensive, field-proven methodologies for determining these critical parameters using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended to serve as an essential resource for researchers, enabling them to anticipate the thermal characteristics of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid and to design robust analytical protocols for its characterization.

Introduction: The Critical Role of Thermal Properties in Drug Development

The thermal stability and melting point of an active pharmaceutical ingredient (API) or a synthetic intermediate are fundamental physical properties that profoundly influence its handling, processing, formulation, and storage. For a molecule such as 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, which features multiple functional groups—a carboxylic acid, a primary amine, and a thermally labile tert-butoxycarbonyl (Boc) protecting group—a thorough understanding of its behavior upon heating is paramount.

The melting point is a crucial indicator of purity and is integral to polymorph screening and selection. The thermal stability, conversely, dictates the upper-temperature limits for safe handling and processing, preventing degradation that could lead to impurities and compromise the quality and safety of the final drug product. The presence of the Boc group is of particular interest, as it is designed to be removed under specific conditions, and its premature thermal cleavage can lead to undesired side reactions.

This guide provides a predictive analysis of the thermal properties of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid based on the known data of its isomers and establishes a rigorous framework for its experimental determination.

Predicted Thermal Behavior: A Comparative Isomeric Analysis

| Compound | CAS Number | Structure | Reported Melting Point (°C) |

| 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid | 1282523-83-4 |  | Not Reported |

| 4-(tert-Butoxycarbonylamino)benzoic acid | 66493-39-8 |  | ~200 (decomposes)[1], 196 (decomposes)[2] |

| 3-((tert-butoxycarbonyl)amino)benzoic acid | 111331-82-9 |  | 182.0 - 186.0 |

Analysis of Isomeric Data:

-

The para-isomer, 4-(tert-Butoxycarbonylamino)benzoic acid, exhibits the highest melting point, around 196-200 °C, at which it also decomposes. This suggests a more stable crystal packing, likely due to more effective hydrogen bonding and molecular symmetry.

-

The meta-isomer, 3-((tert-butoxycarbonyl)amino)benzoic acid, has a lower melting point range of 182-186 °C.

-

For the target compound, 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, the presence of an additional amino group introduces further possibilities for hydrogen bonding. However, the adjacent bulky Boc-amino group may induce steric hindrance, potentially disrupting optimal crystal packing compared to the para-isomer.

Prediction for 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid:

Based on the above, it is reasonable to predict that the melting point of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid will likely fall within the range of its isomers, potentially closer to the higher end due to the additional hydrogen bonding capability of the 4-amino group. However, it is also highly probable that the compound will undergo decomposition at or near its melting point, a common characteristic of Boc-protected amino acids. The primary decomposition pathway is expected to be the thermal cleavage of the Boc group, yielding isobutylene, carbon dioxide, and the corresponding diaminobenzoic acid.[3]

Experimental Determination of Thermal Properties

To definitively determine the thermal stability and melting point, a systematic experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.

Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining melting points, phase transitions, and decomposition temperatures.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid into a non-hermetic aluminum pan. The use of a non-hermetic pan is crucial to allow for the escape of any gaseous decomposition products.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition (e.g., 250 °C) at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis:

-

The onset temperature of the endothermic peak is reported as the melting point.

-

The peak temperature indicates the temperature at which the melting process is most rapid.

-

The area under the peak corresponds to the enthalpy of fusion.

-

The presence of exothermic events following the melting endotherm can indicate decomposition.

-

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid into a ceramic or platinum TGA pan.

-

Instrument Calibration: Perform a weight calibration of the TGA instrument.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to isolate thermal decomposition from oxidative processes.

-

-

Data Analysis:

-

The onset temperature of mass loss indicates the temperature at which decomposition begins, providing a measure of thermal stability.

-

The percentage of mass loss at different temperature ranges corresponds to the loss of specific molecular fragments (e.g., the Boc group).

-

The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

-

Caption: Workflow for TGA analysis.

Conclusion and Recommendations

While direct experimental data for 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is currently lacking, a predictive analysis based on its structural isomers suggests a melting point in the range of 180-200 °C, with likely decomposition occurring concurrently. The thermal lability of the Boc protecting group is the primary anticipated route of degradation.

For any research or development activities involving this compound, it is strongly recommended to perform comprehensive thermal analysis using DSC and TGA as outlined in this guide. This will provide precise data on its melting point and thermal stability, ensuring its proper handling, processing, and storage, thereby maintaining its quality and integrity for downstream applications in drug development.

References

-

(No author provided). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

(No author provided). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. ResearchGate. Retrieved from [Link]

-

(No author provided). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid | C12H15NO4. PubChem. Retrieved from [Link]

-

Radi, M. F., et al. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Lo Presti, F., Pellegrino, A. L., & Malandrino, G. (Year not available). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. Retrieved from [Link]

-

(No author provided). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem. Retrieved from [Link]

-

(No author provided). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Retrieved from [Link]

-

(No author provided). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

(No author provided). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. ResearchGate. Retrieved from [Link]

-

Cataldo, F., et al. (Year not available). DSC assay [N c ] of the 21 amino acids and their relative DSC melting point peak measured on the pristine and on the radiolyzed amino acids. ResearchGate. Retrieved from [Link]

-

(No author provided). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Retrieved from [Link]

-

(No author provided). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing. Retrieved from [Link]

-

Ponmagaram, M., et al. (Year not available). (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Streamlined, One-Pot Synthesis of Functionalized Benzimidazoles from 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic Acid

Abstract

This application note details a robust and efficient protocol for the synthesis of benzimidazole-5-carboxylic acids, a key scaffold in medicinal chemistry and drug development.[1][2] The methodology leverages the strategically designed starting material, 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, to facilitate a one-pot reaction that combines in situ deprotection with subsequent cyclocondensation. We provide a comprehensive guide for researchers, including mechanistic insights, detailed step-by-step protocols for reactions with both aldehydes and carboxylic acids, and expected outcomes. The process is designed for high yield and purity, minimizing intermediate isolation steps and offering a streamlined path to valuable, functionalized benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged heterocyclic motif in pharmaceutical sciences.[1][3] Its structural resemblance to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] Consequently, the development of efficient and versatile synthetic routes to novel benzimidazole derivatives is a primary focus for medicinal chemists.

The classical approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[7][8] This guide focuses on a modern iteration of this strategy, utilizing 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid. The tert-butyloxycarbonyl (Boc) group serves as a crucial acid-labile protecting group for one of the amine functionalities.[9][10] This protection prevents unwanted side reactions and allows for a controlled, sequential reaction cascade within a single pot: first, the acidic removal of the Boc group to generate the reactive o-phenylenediamine intermediate, followed immediately by its condensation with an electrophile to form the target benzimidazole.

Materials and Reagents

Proper handling of all chemical reagents is paramount. Always consult the material safety data sheet (MSDS) before use. All reactions should be performed in a well-ventilated fume hood.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |

| 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid | 184963-39-9 | C₁₂H₁₆N₂O₄ | 252.27 | Irritant |

| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Severe Skin/Eye Burns, Toxic if Inhaled |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | Severe Skin/Eye Burns, Respiratory Irritant |

| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | Harmful if Swallowed, Irritant |

| 4-Nitrobenzaldehyde | 555-16-8 | C₇H₅NO₃ | 151.12 | Harmful if Swallowed, Irritant |

| Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Flammable, Severe Skin/Eye Burns |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | None |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Skin/Eye Irritant, Suspected Carcinogen |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Highly Flammable |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | None |

Synthetic Strategy and Workflow

The overall synthetic process is designed as a streamlined, one-pot procedure to maximize efficiency. The workflow consists of two primary stages executed sequentially in the same reaction vessel: (1) Acid-Catalyzed Deprotection and (2) Cyclocondensation . This approach avoids the need to isolate the often unstable o-phenylenediamine intermediate.

Caption: Reaction mechanism for benzimidazole synthesis via an aldehyde.

Detailed Experimental Protocols

Protocol 4.1: Synthesis via Condensation with an Aromatic Aldehyde

This protocol describes the synthesis of 2-Aryl-1H-benzimidazole-6-carboxylic acid using an aldehyde as the cyclizing agent.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid (2.52 g, 10.0 mmol, 1.0 eq).

-

Solvent Addition: Add absolute ethanol (40 mL) to the flask and stir to form a suspension.

-

Deprotection: Carefully add concentrated hydrochloric acid (4 mL) to the suspension. The solid will gradually dissolve. Stir the mixture at room temperature for 1 hour to ensure complete Boc deprotection. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclocondensation: Add the desired aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10.0 mmol, 1.0 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting diamine is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

Slowly pour the mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate until the pH is ~7-8. Vigorous gas evolution will occur.

-

Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water (3 x 30 mL). [11]7. Purification:

-

Dry the crude product in a vacuum oven at 60°C.

-

Purify the crude solid by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. [11][12]Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Protocol 4.2: Synthesis via Condensation with a Carboxylic Acid (Phillips-Ladenburg Conditions)

This protocol is suitable for less reactive coupling partners and generally requires higher temperatures.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid (2.52 g, 10.0 mmol, 1.0 eq) and the desired carboxylic acid (e.g., acetic acid, 0.60 g, 10.0 mmol, 1.0 eq).

-

Acid Catalyst: Add polyphosphoric acid (PPA) (approx. 20 g) to the flask. Stir the viscous mixture with a mechanical stirrer.

-

Deprotection and Cyclocondensation: Heat the mixture to 150-160°C and maintain for 4 hours. The high temperature and acidic medium facilitate both the Boc deprotection and the subsequent dehydrative cyclization. [13][14]4. Work-up and Isolation:

-

Allow the reaction mixture to cool to approximately 80-90°C (still stirrable).

-

Very carefully and slowly, pour the hot mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

-

The PPA will hydrolyze, and the product will precipitate.

-

Neutralize the acidic aqueous mixture to pH 7-8 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

-

Purification: Follow the purification steps (recrystallization) as outlined in Protocol 4.1.

Data Presentation: Expected Results

The choice of aldehyde or carboxylic acid will influence the reaction time and yield. The following table provides representative data based on established literature for similar transformations. [3][15]

| Coupling Partner | Method | Typical Reaction Time (h) | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Benzaldehyde | Protocol 4.1 | 4 - 6 | 85 - 95 | Electron-neutral aldehydes react efficiently. |

| 4-Nitrobenzaldehyde | Protocol 4.1 | 3 - 5 | 90 - 98 | Electron-withdrawing groups can accelerate the reaction. |

| 4-Methoxybenzaldehyde | Protocol 4.1 | 5 - 7 | 80 - 90 | Electron-donating groups may slightly slow the reaction. |

| Acetic Acid | Protocol 4.2 | 4 | 75 - 85 | Requires higher temperatures and strong acid catalyst. |

| Benzoic Acid | Protocol 4.2 | 4 - 6 | 70 - 80 | Aromatic acids generally require forcing conditions. |

Conclusion

This application note provides a validated and highly efficient protocol for synthesizing 2-substituted-1H-benzimidazole-6-carboxylic acids. By utilizing 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, the synthesis is streamlined into a one-pot procedure that combines Boc-deprotection and cyclocondensation. This methodology avoids the isolation of sensitive intermediates, offers high yields, and demonstrates versatility with both aldehyde and carboxylic acid coupling partners, making it a valuable tool for researchers in drug discovery and organic synthesis.

References

- Recent achievements in the synthesis of benzimidazole deriv

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)

- Review of synthesis process of benzimidazole-heterocycle hybrid compounds. RSC Advances.

- Boc Deprotection Mechanism. YouTube.

- Benzimidazole synthesis. Organic Chemistry Portal.

- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.

- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry.

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable.

- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.

- Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.

- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.

- Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. Impactfactor.org.

- A process for the optical purification of benzimidazole derivatives.

- 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. PubChem.

- RESEARCH ON BENZIMIDAZOLE DERIV

-

SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZOD[3]IAZEPINES. LOCKSS.

- Double BOC protection selective removal method. Suzhou Highfine Biotech.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine.

- 4-(boc-amino)benzoic acid. CymitQuimica.

- 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem.

- SAFETY D

- Boc-4-aminobenzoic acid. Chem-Impex.

- 4-Aminobenzoic acid - Safety D

- Benzimidazole - Organic Syntheses Procedure. Organic Syntheses.

- 4-Aminobenzoic acid - SAFETY D

- BOC-4-ABZ-OH - Safety D

- BOC-4-ABZ-OH Chemical Properties,Uses,Production. ChemicalBook.

- 4-Aminobenzoic acid - Safety D

- SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi.

- Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. Asian Journal of Chemistry.

- Synthesis of Benzimidazoles using High Yield Thermal Method. International Journal for Multidisciplinary Research.

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-Boc-amino-4-aminobenzoic Acid

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides.[1][2] These modifications can impart desirable characteristics such as enhanced metabolic stability, constrained conformations for improved receptor affinity, and novel functionalities.[1] 3-Boc-amino-4-aminobenzoic acid is a unique building block that introduces a rigid aromatic scaffold into the peptide backbone. The presence of two distinct amino functionalities, one protected with a tert-butyloxycarbonyl (Boc) group and the other free, offers intriguing possibilities for the synthesis of linear, branched, or cyclic peptides.

This application note provides a comprehensive guide to the use of 3-Boc-amino-4-aminobenzoic acid in solid-phase peptide synthesis (SPPS). We will detail the properties of this building block, provide step-by-step protocols for its incorporation into peptide chains, discuss strategies for orthogonal protection, and address potential challenges and troubleshooting.

Properties of 3-Boc-amino-4-aminobenzoic Acid

The successful incorporation of any non-canonical amino acid begins with a thorough understanding of its chemical and physical properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Solubility | Soluble in polar organic solvents such as DMF and NMP |

The key structural feature of this building block is the presence of two amino groups with different nucleophilicities on the same aromatic ring. The 3-amino group is acylated with the acid-labile Boc protecting group, while the 4-amino group remains as a free aniline. Aniline is a weaker nucleophile than aliphatic amines, which allows for selective acylation under appropriate conditions.

Orthogonal Protection Strategy

The presence of two amino groups necessitates an orthogonal protection strategy to achieve selective peptide bond formation.[3][4] In the case of 3-Boc-amino-4-aminobenzoic acid, the Boc group on the 3-amino position is acid-labile, while the peptide chain is typically elongated using the base-labile Fmoc protecting group for the incoming amino acids. This Boc/Fmoc orthogonal strategy allows for the selective deprotection of either the N-terminus of the growing peptide chain (Fmoc removal with piperidine) or the 3-amino group of the aminobenzoic acid residue (Boc removal with trifluoroacetic acid, typically during the final cleavage step).

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers.

Protocol 1: Resin Loading - Attaching 3-Boc-amino-4-aminobenzoic Acid to Resin

The first step in SPPS is the covalent attachment of the C-terminal amino acid to the solid support. The choice of resin depends on whether the final peptide will have a C-terminal carboxylic acid or an amide.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin (for peptide acids) or Rink Amide resin (for peptide amides)

-

3-Boc-amino-4-aminobenzoic acid

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

SPPS reaction vessel

Procedure for 2-Chlorotrityl Chloride Resin:

-

Swell the 2-CTC resin (1.0 eq.) in DCM (10 mL/g of resin) for 30 minutes in an SPPS reaction vessel.

-

Drain the DCM.

-

Dissolve 3-Boc-amino-4-aminobenzoic acid (1.5 eq.) in DCM (or a minimal amount of DMF to aid dissolution, then dilute with DCM).

-

Add the dissolved amino acid to the resin.

-

Add DIPEA (3.0 eq.) to the resin slurry and agitate for 1-2 hours.

-

To cap any remaining reactive sites, add MeOH (1 mL/g of resin) and agitate for 30 minutes.

-

Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Procedure for Rink Amide Resin:

-

Swell the Rink Amide resin (1.0 eq.) in DMF (10 mL/g of resin) for 30 minutes.

-

If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, then wash thoroughly with DMF.

-

In a separate vial, pre-activate the 3-Boc-amino-4-aminobenzoic acid (3.0 eq.) with a coupling reagent such as HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation

This protocol describes a typical cycle for adding an Fmoc-protected amino acid to the growing peptide chain.

Materials:

-

Peptide-resin from Protocol 1

-

Fmoc-protected amino acids

-

HATU (or another suitable coupling reagent)

-

DIPEA

-

20% (v/v) Piperidine in DMF

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Procedure:

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours. The progress of the coupling reaction can be monitored using a ninhydrin test. For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[5]

-

Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).

-

Repeat this cycle for each amino acid to be added to the sequence.

Protocol 3: Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Standard Cleavage Cocktail (Reagent K for peptides with sensitive residues):

A common cleavage cocktail consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v/w/v/v). For simpler peptides without sensitive residues like Trp, Cys, or Met, a simpler cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) is often sufficient.[6]

Procedure:

-

Wash the peptide-resin with DCM and dry thoroughly under vacuum.

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (2-3 times).

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase HPLC.

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in solid-phase peptide synthesis incorporating 3-Boc-amino-4-aminobenzoic acid.

Caption: Workflow for SPPS using 3-Boc-amino-4-aminobenzoic acid.

Troubleshooting and Key Considerations

-

Incomplete Coupling: The aniline nitrogen at the 4-position is less nucleophilic than aliphatic amines. While peptide bond formation at this position is not the primary focus of this protocol (as it is unprotected), if branched peptides are desired, stronger coupling reagents and longer reaction times may be necessary. For coupling to the deprotected N-terminus of the growing chain, incomplete reactions can be addressed by double coupling or using more efficient coupling reagents like COMU.[7]

-

Side Reactions: The free aniline group could potentially undergo side reactions. However, its lower nucleophilicity compared to the deprotected N-terminal amine of the growing peptide chain generally ensures selective acylation at the intended site.

-

Monitoring the Reaction: The Kaiser test is not reliable for monitoring coupling to the aniline nitrogen of the aminobenzoic acid residue.[1] Alternative methods such as a small-scale cleavage and LC-MS analysis of the intermediate product can be used to confirm successful coupling.

-

Guanidinylation: Uronium/aminium-based coupling reagents like HATU can react with the unprotected N-terminal amine to form a guanidinyl group, which terminates the peptide chain.[8] This can be minimized by pre-activating the amino acid before adding it to the resin.[8]

Conclusion

3-Boc-amino-4-aminobenzoic acid is a valuable building block for introducing structural rigidity and providing a scaffold for further chemical modifications in peptide synthesis. By employing an orthogonal Boc/Fmoc protection strategy and optimizing coupling and cleavage conditions, this non-canonical amino acid can be efficiently incorporated into peptide sequences using standard solid-phase peptide synthesis techniques. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the potential of this and other aminobenzoic acid derivatives in their drug discovery and development efforts.

References

- Albericio, F. et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243-2266.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Chien, M. C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41851–41859.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- BenchChem. (2025). A comparative study of pentafluorophenyl esters in peptide coupling efficiency.

- Giraud, M., et al. (2000). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. European Journal of Organic Chemistry, 2000(22), 3755-3761.

- Chem-Impex. (n.d.). 3-Fmoc-4-diaminobenzoic acid.

- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.

- Gonzalez-Lopez, M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-65.

- Chem-Impex. (n.d.). Boc-4-aminobenzoic acid.

- Papo, N., et al. (2015). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. Journal of Medicinal Chemistry, 58(3), 1245-1256.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

- Chem-Impex. (n.d.). 4-Amino-3-nitrobenzoic acid.

- Srini Chem. (2025). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6).

- Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 39(4), 346-352.

- J-Global. (n.d.). Synthesis techniques of 4-amino benzoic acid.

- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.

- ChemicalBook. (n.d.). 3-[(ETHOXYCARBONYL)AMINO]BENZOIC ACID synthesis.

- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.

- Sigma-Aldrich. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5.

Sources

Esterification protocols for 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid

An In-Depth Guide to the Esterification of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid

Introduction: Navigating the Synthesis of a Privileged Scaffold

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid for derivatization, a Boc-protected amine, and a free aniline, offers a versatile platform for creating complex molecular architectures. The synthesis of its corresponding esters is a critical step in the elaboration of this scaffold into active pharmaceutical ingredients (APIs).

However, the molecule's inherent chemical functionalities present a unique set of challenges for esterification. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group precludes the use of harsh acidic conditions typical of classic Fischer esterification.[1][2] Furthermore, the free amino group at the 4-position can act as a base, neutralizing acid catalysts, or as a competing nucleophile in certain reactions.[3]

This application note serves as a comprehensive guide for researchers, providing a detailed analysis of suitable esterification strategies, step-by-step protocols, and the scientific rationale behind procedural choices to ensure successful and high-yielding synthesis.

Molecular Analysis: Understanding the Substrate's Reactivity

A successful synthesis begins with a thorough understanding of the starting material. The key features of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid dictate the appropriate reaction conditions.

-

Carboxylic Acid (-COOH): The target for esterification. Its reactivity can be enhanced by protonation (acid catalysis) or by conversion to a more active intermediate (coupling agents).

-

Boc-Protected Amine (-NHBoc): This group is crucial for orthogonal synthesis strategies but is highly sensitive to strong acids.[4] Conditions such as concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl) in methanol, or trifluoroacetic acid (TFA) will rapidly cleave the Boc group, leading to the undesired diamine byproduct.[1][2]

-

Free Amine (-NH₂): A basic and nucleophilic center. In acidic media, it becomes protonated, complicating the reaction kinetics and requiring at least a stoichiometric amount of acid, which further endangers the Boc group.[3]

Therefore, the ideal esterification protocol must operate under mild, preferably neutral or near-neutral, conditions to preserve the integrity of the Boc protecting group.

Comparative Analysis of Esterification Methodologies

Several esterification methods exist, but only a subset are suitable for this sensitive substrate. The following table summarizes the most relevant approaches, their requirements, and their compatibility with the target molecule.

| Methodology | Key Reagents | Conditions | Boc-Group Stability | Suitability |

| Fischer Esterification | Alcohol (excess), Strong Acid (H₂SO₄, HCl) | Heat (Reflux) | Poor | Not Recommended |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst) | Mild, Room Temp. | Excellent | Highly Recommended |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | Mild, 0°C to Room Temp. | Excellent | Recommended |

| Alkylative Esterification | Alkyl Halide (e.g., MeI), Base (e.g., K₂CO₃) | Mild to Moderate Heat | Excellent | Viable, risk of N-alkylation |

Based on this analysis, Steglich-type esterifications are the most robust and reliable choice for this transformation. The Mitsunobu reaction is also an excellent, mild alternative, though it involves more complex reagents and purification of byproducts.[5][6]

Visualizing the Synthetic Strategy

Decision Workflow for Esterification

The following diagram illustrates a logical workflow for selecting the appropriate esterification protocol for a sensitive substrate like 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid.

Caption: Decision tree for selecting an esterification method.

Mechanism of the Recommended Protocol: Steglich Esterification

The Steglich esterification utilizes a carbodiimide to activate the carboxylic acid, allowing for a mild and efficient reaction with the alcohol.[7][8]

Caption: Simplified mechanism of the Steglich Esterification.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification (Highly Recommended)

This protocol is the preferred method due to its mild reaction conditions, high yields, and excellent preservation of the acid-labile Boc protecting group.[9] It utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), a water-soluble carbodiimide, which simplifies purification.